Methyl 6-chloro-2-methyl-5-nitronicotinate
Description
Contextualizing Substituted Pyridine (B92270) Derivatives in Modern Chemical Research
Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. nih.govresearchgate.net When the hydrogen atoms on the pyridine ring are replaced by various functional groups, the resulting substituted pyridines exhibit a wide range of chemical properties and biological activities. nih.govwisdomlib.org These derivatives are integral to numerous areas of chemical research and industry. researchgate.net
Strategic Importance of Halogenated and Nitrated Pyridines as Versatile Synthetic Scaffolds
The strategic introduction of halogen atoms (like chlorine) and nitro groups onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. The pyridine ring itself is electron-deficient compared to benzene, a property exacerbated by the presence of an electronegative nitrogen atom. pharmaguideline.com This generally makes electrophilic substitution difficult. researchgate.net
However, the addition of a strong electron-withdrawing group, such as a nitro group (NO₂), further deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov This allows for the displacement of other substituents, particularly halogens located at the ortho (2/6) and para (4) positions relative to the activating group.
This reactivity pattern makes halogenated and nitrated pyridines exceptionally valuable. The chloro and nitro groups act as "synthetic handles" that can be selectively replaced by a wide variety of nucleophiles (containing oxygen, nitrogen, sulfur, or carbon), allowing chemists to build molecular complexity in a controlled and predictable manner. researchgate.netnih.gov This versatility is a cornerstone of modern heterocyclic chemistry, enabling the efficient construction of diverse molecular libraries for drug discovery and other applications. nih.gov
Overview of Methyl 6-chloro-2-methyl-5-nitronicotinate as a Key Intermediate for Complex Molecular Architectures
This compound is a highly functionalized pyridine derivative that combines several of the strategic features discussed above. Its structure contains a chloro group, a nitro group, a methyl group, and a methyl ester, making it a potent building block for organic synthesis.
While extensive research findings on the specific applications of this compound are not widely available in peer-reviewed literature, its existence is confirmed in chemical supply catalogs, which list it as a commercially available reagent for research and development. The precursor, 6-Chloro-2-methyl-5-nitronicotinic acid, is also documented. bldpharm.com The presence of this compound in the chemical market points to its utility as a specialized intermediate.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1706432-29-2 |
| Molecular Formula | C₈H₇ClN₂O₄ |
| Molecular Weight | 230.61 g/mol |
| Structure | A pyridine ring substituted with a methyl group at position 2, a methyl ester at position 3, a nitro group at position 5, and a chlorine atom at position 6. |
Based on its structure, the compound is primed for a variety of chemical transformations. The chlorine atom at the 6-position is activated by the adjacent ring nitrogen and the nitro group at the 5-position, making it an excellent site for nucleophilic substitution. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, and the nitro group can be reduced to an amine, which can then undergo a host of further reactions.
To illustrate the potential of such a scaffold, one can look at the closely related and more extensively studied compound, Methyl 6-chloro-5-nitronicotinate (which lacks the 2-methyl group). This analogue is a known building block used in the synthesis of various pharmaceutical compounds, including anticoccidial agents. chemicalbook.comlookchem.comchemicalbook.com It serves as an important intermediate where its reactive sites are exploited to build more complex molecules for the development of potential antibacterial and antiviral drugs. xsu.com By analogy, this compound offers a similar suite of reactive handles, with the additional 2-methyl group providing different steric and electronic properties that can be used to fine-tune the characteristics of the final target molecule.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2O4 |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClN2O4/c1-4-5(8(12)15-2)3-6(11(13)14)7(9)10-4/h3H,1-2H3 |
InChI Key |
KKKSYCIJDAEFGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 Chloro 2 Methyl 5 Nitronicotinate
General Synthetic Approaches for 2,6-Disubstituted Nicotinates
The synthesis of 2,6-disubstituted nicotinates often involves the construction of the pyridine (B92270) ring from acyclic precursors or the modification of an existing pyridine scaffold. One contemporary approach involves the green synthesis of polysubstituted nicotinic acid esters from substituted enamine esters and 1,2-allenone compounds. google.com This method utilizes an acidic ionic liquid as a reusable catalyst and solvent, offering mild reaction conditions and ease of product separation. google.com
Another general strategy begins with a pre-existing, suitably substituted pyridine derivative. For instance, the synthesis of 6-chloro-5-methylpyridin-2-amine, a key intermediate for certain pharmaceuticals, has been achieved in a four-step sequence starting from 2-amino-6-chloropyridine, with a crucial Suzuki-Miyaura cross-coupling reaction to introduce the methyl group at the 5-position. acs.org While the substitution pattern differs, this highlights the use of cross-coupling reactions to build complexity on a pyridine ring.
Furthermore, the synthesis of various substituted 5-nitronicotinamides has been accomplished through different cyclocondensation reactions using nitrocarbonyl compounds, followed by transformations of the resulting nitriles. researchgate.net This indicates that building the ring with some substituents already in place, or in a precursor form, is a viable strategy.
Strategies for Introducing Chloro and Nitro Substituents onto the Pyridine Ring
The introduction of chloro and nitro groups onto a pyridine ring is a critical aspect of synthesizing the target molecule. The order of these introductions is crucial and depends on the directing effects of the substituents already present on the ring.
Chlorination: The chlorination of pyridine derivatives can be achieved through various methods. For instance, 2-chloropyridine (B119429) can be synthesized with high regioselectivity and yield from pyridine-N-oxide by treatment with phosphorus oxychloride in the presence of triethylamine (B128534). tandfonline.com Other chlorinating agents like sulfuryl chloride and thionyl chloride can also be employed. tandfonline.com For a pre-existing hydroxypyridine, chlorination can be achieved by heating with a mixture of phosphorous pentachloride and phosphorous oxychloride.
Nitration: The nitration of pyridine is generally a challenging reaction due to the electron-deficient nature of the ring, which is further deactivated under acidic conditions. uoanbar.edu.iq However, the presence of activating groups can facilitate this electrophilic substitution. For the synthesis of a related compound, 2-chloro-6-methyl-3-nitropyridine, the nitration of 2-chloro-6-methylpyridine (B94459) is carried out using a mixture of nitric acid and sulfuric acid under controlled temperatures. The methyl group at the 6-position and the chlorine at the 2-position direct the incoming nitro group. In the case of the target molecule, the directing effects of the 2-methyl and 6-chloro groups would need to favor nitration at the 5-position. Research on the nitration of 2-diethylamino-6-methyl pyridine has also been conducted using a sulfuric acid/nitric acid mixture, demonstrating the feasibility of nitrating such substituted pyridines. researchgate.net
A plausible route to Methyl 6-chloro-2-methyl-5-nitronicotinate could start with the nitration of 2-chloro-6-methylpyridine. The electronic effects of the chloro (electron-withdrawing, ortho-para directing) and methyl (electron-donating, ortho-para directing) groups would influence the position of nitration.
Esterification Techniques in the Synthesis of Nicotinic Acid Derivatives
The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. Several methods are available for the esterification of nicotinic acid and its derivatives.
A common laboratory method involves the reaction of the nicotinic acid derivative with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid. google.com Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, which then readily reacts with the alcohol. For example, nicotinic acid can be converted to its acid chloride hydrochloride using thionyl chloride with a catalytic amount of DMF. belnauka.by This acid chloride can then be reacted with the alcohol in the presence of a base like triethylamine to yield the ester. belnauka.by
A particularly mild and efficient method for esterification involves the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is advantageous as it proceeds under mild conditions and can be used with nearly equimolar amounts of the carboxylic acid and alcohol, which is beneficial for complex and sensitive substrates. organic-chemistry.org
For the synthesis of the target compound, the precursor, 6-chloro-2-methyl-5-nitronicotinic acid, would be esterified. Given the presence of other functional groups, a mild esterification method would be preferable to avoid potential side reactions.
Mechanistic Considerations in the Formation of this compound
The formation of the target molecule involves a series of reactions, each with its own mechanistic pathway. The key steps are the electrophilic nitration of the substituted pyridine ring and the subsequent nucleophilic acyl substitution for the esterification.
Electrophilic Nitration: The nitration of the 2-chloro-6-methylpyridine precursor proceeds via an electrophilic aromatic substitution (EAS) mechanism. byjus.commasterorganicchemistry.com This mechanism involves three main steps:
Generation of the electrophile: Nitric acid reacts with sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Formation of the sigma complex: The π electrons of the pyridine ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com The stability of this intermediate determines the position of substitution. For 2-chloro-6-methylpyridine, the directing effects of the methyl (ortho, para-directing) and chloro (ortho, para-directing) groups must be considered. The 5-position is para to the 2-chloro group and meta to the 6-methyl group. The interplay of these electronic and steric effects will determine the regioselectivity of the nitration.
Removal of a proton: A weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the pyridine ring. masterorganicchemistry.com
Esterification: The esterification of 6-chloro-2-methyl-5-nitronicotinic acid with methanol can proceed through different mechanisms depending on the chosen method.
Fischer-Speier Esterification: Under acidic conditions (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.
Via Acid Chloride: If the carboxylic acid is first converted to its acid chloride, the mechanism is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acid chloride is attacked by the nucleophilic oxygen of methanol. The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group to form the ester.
Optimization of Synthetic Routes for Yield and Selectivity
Optimizing the synthesis of this compound is crucial for maximizing the yield of the desired product and minimizing the formation of isomers and byproducts.
Control of Nitration: The nitration step is critical for selectivity. The reaction conditions must be carefully controlled to favor the formation of the 5-nitro isomer.
Temperature: Lowering the reaction temperature can often increase the selectivity of nitration reactions by favoring the kinetically controlled product.
Nitrating Agent: The choice and concentration of the nitrating agent (e.g., mixed acid ratio) can influence the outcome. A study on the nitration of 2-diethylamino-6-methyl pyridine showed that the molar ratio of sulfuric acid to nitric acid had a significant effect on the conversion and selectivity. researchgate.net
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to stop the reaction at the optimal time, preventing over-nitration or degradation.
Esterification Efficiency: The efficiency of the esterification step can be optimized by:
Choice of Method: For a substrate with multiple functional groups, a mild and highly efficient method like the one using 2-methyl-6-nitrobenzoic anhydride could be optimal to avoid side reactions and ensure high conversion. organic-chemistry.org
Removal of Water: In Fischer-Speier esterification, removing the water formed during the reaction (e.g., by azeotropic distillation) can drive the equilibrium towards the product side, thus increasing the yield.
Purification: Efficient purification techniques, such as column chromatography, are necessary to isolate the final product from any unreacted starting materials, reagents, and byproducts. google.com
A hypothetical optimized synthesis might involve the careful, temperature-controlled nitration of 2-chloro-6-methylpyridine, followed by purification of the desired 5-nitro isomer. This intermediate would then be subjected to a mild and high-yielding esterification protocol to afford the final product, this compound.
Chemical Reactivity and Mechanistic Studies of Methyl 6 Chloro 2 Methyl 5 Nitronicotinate
Nucleophilic Aromatic Substitution (SNAr) Reactions at the 6-Chloro Position
The pyridine (B92270) ring in methyl 6-chloro-2-methyl-5-nitronicotinate is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atom at the 6-position is activated towards displacement by the cumulative electron-withdrawing effects of the ring nitrogen, the 5-nitro group, and the 3-methoxycarbonyl group. This activation facilitates SNAr reactions with a variety of nucleophiles.
Reactivity with Nitrogen-based Nucleophiles (e.g., amines, leading to amino derivatives)
The reaction of 2-chloropyridines bearing a nitro group with amines is a well-established method for the synthesis of aminopyridine derivatives. Kinetic studies on the closely related compound, 2-chloro-5-nitropyridine, with various substituted anilines in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have shown that the reaction proceeds via a standard SNAr mechanism. These studies revealed that the reaction is not base-catalyzed and that the rate of reaction is influenced by the electronic properties of the substituent on the aniline (B41778) nucleophile. researchgate.net Good linear relationships are typically observed when plotting the logarithm of the second-order rate constants against Hammett substituent constants (σ°), yielding negative ρ values, which indicates that electron-donating groups on the aniline accelerate the reaction by increasing its nucleophilicity. researchgate.net The transition state involves a significant degree of bond formation between the nucleophile and the pyridine ring. researchgate.net
For this compound, reaction with primary and secondary amines would be expected to proceed similarly, yielding the corresponding 6-amino-2-methyl-5-nitronicotinate derivatives. The general reaction scheme is presented below:
Scheme 1: General reaction of this compound with amines.

Please note that the image is a representative scheme and not from a direct experimental source.
Reactivity with Sulfur-based Nucleophiles (e.g., thiols, leading to mercapto/thioether derivatives)
Sulfur nucleophiles, particularly thiolates, are known to be highly effective in SNAr reactions. ambeed.com The reaction of methyl 6-chloro-5-nitronicotinate with sodium thiomethoxide has been shown to produce methyl 6-(methylthio)-5-nitronicotinate. ambeed.com This demonstrates the facility of displacing the 6-chloro substituent with a sulfur-based nucleophile.
A similar reaction has been reported for methyl 6-chloro-5-nitronicotinate with the methyl ester of mercaptoacetic acid in the presence of triethylamine (B128534), yielding the corresponding thioether derivative. ambeed.com
Table 1: Examples of SNAr Reactions with Sulfur-based Nucleophiles
| Nucleophile | Reagent(s) | Product | Reference |
|---|---|---|---|
| Sodium thiomethoxide | NaSMe, Methanol (B129727) | Methyl 6-(methylthio)-5-nitronicotinate | ambeed.com |
| Mercaptoacetic acid methyl ester | Triethylamine, Dichloromethane | Methyl 6-((2-methoxy-2-oxoethyl)thio)-5-nitronicotinate | ambeed.com |
Reactivity with Oxygen-based Nucleophiles (e.g., alkoxides, phenoxides)
Alkoxides and phenoxides are also competent nucleophiles in SNAr reactions with activated chloropyridines. A documented example is the reaction of methyl 6-chloro-5-nitronicotinate with sodium methoxide (B1231860) in methanol, which after several hours of stirring, yields methyl 6-methoxy-5-nitronicotinate. ambeed.com The reaction proceeds by the displacement of the chloride with the methoxide ion.
Furthermore, the reaction with ethyl 2-hydroxyacetate in the presence of potassium carbonate has been reported to yield methyl 6-(2-ethoxy-2-oxoethoxy)-5-nitronicotinate, showcasing the versatility of oxygen-based nucleophiles in these substitution reactions. ambeed.com
Table 2: Examples of SNAr Reactions with Oxygen-based Nucleophiles
| Nucleophile | Reagent(s) | Product | Reference |
|---|---|---|---|
| Sodium methoxide | NaOMe, Methanol | Methyl 6-methoxy-5-nitronicotinate | ambeed.com |
| Ethyl 2-hydroxyacetate | K₂CO₃, THF/H₂O | Methyl 6-(2-ethoxy-2-oxoethoxy)-5-nitronicotinate | ambeed.com |
Influence of the 2-Methyl and 5-Nitro Groups on SNAr Reaction Kinetics and Regioselectivity
The kinetics and regioselectivity of SNAr reactions on the pyridine ring are significantly influenced by the nature and position of its substituents.
The 5-nitro group plays a crucial activating role. As a strong electron-withdrawing group, it delocalizes the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack, thereby stabilizing it and lowering the activation energy of the reaction. wuxiapptec.com This activation is most effective when the nitro group is positioned ortho or para to the leaving group, which is the case for the 6-chloro substituent in the target molecule.
The 2-methyl group , being an electron-donating group, generally has a deactivating effect on the SNAr reaction by slightly destabilizing the negatively charged intermediate. However, its primary influence in this context is likely steric. The methyl group at the 2-position can sterically hinder the approach of the nucleophile to the 6-position. This steric hindrance can affect the reaction rate, particularly with bulky nucleophiles. wuxiapptec.com In cases where there are multiple potential leaving groups, a substituent like the 2-methyl group can direct the nucleophilic attack to a less sterically hindered position. researchgate.net For this compound, the 6-position is the only activated leaving group, so the steric effect of the 2-methyl group will primarily manifest as a potential decrease in reaction rate compared to an analogous compound without this substituent.
Transformations Involving the 5-Nitro Group
The nitro group is not only an important activating group for SNAr reactions but also a functional group that can be readily transformed into other functionalities, most notably an amino group.
Catalytic Reduction of the Nitro Group to an Amino Functionality (e.g., using tin(II) chloride)
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. Tin(II) chloride (SnCl₂) in the presence of a proton source, such as hydrochloric acid, is a classic and effective reagent for this purpose. wikipedia.org The reaction proceeds through a series of electron and proton transfers, with the tin(II) being oxidized to tin(IV).
This method is widely applicable and is known to be selective for the reduction of nitro groups in the presence of other reducible functional groups that might be present in the molecule. For this compound, the reduction of the 5-nitro group would lead to the formation of methyl 5-amino-6-chloro-2-methylnicotinate. This amino-substituted pyridine is a valuable building block for the synthesis of various heterocyclic systems.
Scheme 2: General reaction for the reduction of the nitro group.

Please note that the image is a representative scheme and not from a direct experimental source.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl 6-amino-2-methyl-5-nitronicotinate |
| Methyl 6-(methylthio)-5-nitronicotinate |
| Methyl 6-((2-methoxy-2-oxoethyl)thio)-5-nitronicotinate |
| Methyl 6-methoxy-5-nitronicotinate |
| Methyl 6-(2-ethoxy-2-oxoethoxy)-5-nitronicotinate |
| 2-chloro-5-nitropyridine |
| Substituted anilines |
| Sodium thiomethoxide |
| Mercaptoacetic acid methyl ester |
| Triethylamine |
| Sodium methoxide |
| Ethyl 2-hydroxyacetate |
| Potassium carbonate |
| Tin(II) chloride |
Role of the Nitro Group as an Electron-Withdrawing Activating Group in Pyridine Chemistry
The nitro group (NO₂) is a powerful electron-withdrawing group, and its presence on the pyridine ring of this compound has a profound impact on the molecule's reactivity. Due to the electronegativity of the nitrogen atom, the pyridine ring itself is inherently electron-deficient compared to benzene. wikipedia.org The addition of a nitro group further decreases the electron density of the aromatic system, making it highly susceptible to nucleophilic attack. nih.govcymitquimica.com This strong electron-withdrawing nature activates the pyridine scaffold, facilitating reactions with a variety of nucleophilic reagents. nih.gov
In the context of pyridine chemistry, the nitro group's activating effect is well-documented. It can be considered a "synthetic chameleon" as it not only facilitates nucleophilic substitutions but can also serve as a precursor for other functional groups. nih.gov For instance, the nitro group can be a good leaving group in addition-elimination reactions. nih.gov The introduction of a nitro group into a pyridine ring significantly facilitates its functionalization. nih.gov In compounds like 2-methyl-3-nitropyridines, the nitro group activates the molecule for various transformations. nih.gov Research has shown that in 3-nitro-5-chloropyridines, the 3-NO₂ group is more susceptible to being replaced by a nucleophile than the halogen at the 5-position. nih.gov This highlights the potent activating and directing effect of the nitro group in nucleophilic aromatic substitution reactions.
Reactivity of the Methyl Ester Functionality
The methyl ester group (-COOCH₃) at the 3-position of the pyridine ring is another key site for chemical transformations. Its reactivity is primarily centered on reactions involving the carbonyl carbon.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester functionality can undergo hydrolysis to yield the corresponding carboxylic acid, 6-chloro-2-methyl-5-nitronicotinic acid. This reaction is a fundamental transformation in organic chemistry. Generally, ester hydrolysis can be catalyzed by either acid or base. In a related compound, methyl nicotinate (B505614), alkaline hydrolysis has been studied in an aqueous-ethane-1,2-diol solvent system. zenodo.org The rate of this hydrolysis was observed to decrease as the concentration of the organic co-solvent increased. zenodo.org For methyl nicotinate, the hydrolysis process is thought to be mediated by nonspecific α-naphthylacetate-esterase in biological systems, breaking it down into nicotinic acid and methanol. drugbank.com The synthesis of methyl nicotinate itself often involves an esterification reaction of nicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.com This reversible reaction underscores the dynamic nature of the ester linkage.
Transesterification Reactions with Various Alcohols
Transesterification is a process where one ester is converted into another by reacting with an alcohol in the presence of a catalyst, which can be an acid or a base. masterorganicchemistry.comyoutube.com This reaction involves the exchange of the alkoxy group of the ester. For instance, a methyl ester can be converted to an ethyl ester by reacting it with ethanol. To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
In the synthesis of menthyl nicotinate, a transesterification reaction between methyl nicotinate and menthol (B31143) is a known method. google.com This process can be catalyzed by bases like sodium methoxide. google.com The efficiency of transesterification can be influenced by the catalyst used. For example, certain titanium catalysts have been shown to be effective for the transesterification of unsaturated fatty acid esters with alcohols. youtube.com This type of reaction is crucial for producing different ester derivatives from a common precursor, allowing for the modification of properties for various applications. youtube.com
Chemical Transformations at the 2-Methyl Position
The methyl group at the 2-position of the pyridine ring is not merely a passive substituent. Its acidity and reactivity are enhanced by the electron-withdrawing nature of the pyridine ring and the nitro group, making it a site for various functionalizations.
Functionalization of the Alkyl Side Chain (e.g., oxidation, halogenation)
The methyl group on a pyridine ring, particularly when activated by electron-withdrawing groups, can undergo a range of chemical transformations. The acidity of the protons on the 2-methyl group is increased, facilitating deprotonation and subsequent reactions. mdpi.com This allows for functionalization reactions such as condensation with aldehydes. For example, 2-methyl-3,5-dinitropyridine (B14619359) reacts with various aromatic aldehydes in the presence of a catalyst like piperidine (B6355638) to form diarylethenes. nih.gov
Direct functionalization of the methyl group can also be achieved through other means. While specific examples for this compound are not detailed in the provided search results, the general reactivity of 2-methylpyridines provides a basis for potential transformations. The synthesis of 2-methyl-3-nitropyridines often starts from 2-chloro-3-nitropyridines, which are reacted with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.comresearchgate.net This indicates the feasibility of manipulating the substitution at the 2-position. Catalytic methods have also been developed for the methylation of pyridines at the C-3/5 positions, which involves the temporary dearomatization of the ring. nih.gov
Investigation of Reaction Mechanisms and Transition States (e.g., using computational chemistry)
Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including those involving pyridine derivatives. These studies provide insights into reaction pathways, transition state energies, and the factors governing regioselectivity.
For pyridine systems, computational studies have been employed to understand various reactions. For example, the mechanism of C3-cyanation of pyridines has been investigated using computational methods, revealing that a combination of electronic and steric factors determines the regioselectivity. researchgate.net The nitration of pyridine itself is a complex process. Studies on the nitration of pyridine with dinitrogen pentoxide have suggested that the reaction does not proceed via a simple electrophilic aromatic substitution. Instead, a mechanism involving the migration of the nitro group from the nitrogen atom to the 3-position via a drugbank.comacs.org sigmatropic shift has been proposed and supported by computational evidence. rsc.orgpsu.eduresearchgate.netresearchgate.netntnu.no This pathway involves the formation of intermediate dihydropyridine (B1217469) species. rsc.orgpsu.eduresearchgate.netresearchgate.net
Computational studies on cycloaddition reactions, such as those involving nitrilimines, have also been performed using density functional theory (DFT) to examine different possible reaction pathways and their corresponding energy barriers. researchgate.net Such theoretical investigations are crucial for understanding the underlying principles that govern the reactivity and selectivity of reactions involving complex heterocyclic molecules like this compound.
Applications of Methyl 6 Chloro 2 Methyl 5 Nitronicotinate As a Synthetic Building Block
Precursor for the Synthesis of Diverse Pyridine (B92270) Derivatives and Analogs
The strategic placement of reactive functional groups makes Methyl 6-chloro-2-methyl-5-nitronicotinate an important starting material for a variety of complex organic compounds. xsu.com The chlorine atom at the 6-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functionalities. The nitro group at the 5-position can be reduced to an amino group, which can then be further derivatized. Additionally, the methyl ester at the 3-position can undergo hydrolysis and esterification or coupling reactions to build more complex molecular structures. xsu.com These reactive sites enable its participation in a wide range of organic chemical transformations, providing key structural fragments for diverse pyridine-based molecules. xsu.com The synthesis of analogs such as Methyl 6-chloro-5-cyano-2-methylnicotinate, where the nitro group is replaced by a cyano group, highlights the utility of this scaffold in generating a library of related pyridine derivatives. bldpharm.com
Utility in the Construction of Annulated Nitrogen Heterocyclic Systems
The compound serves as a valuable precursor for the synthesis of annulated, or fused, nitrogen heterocyclic systems. These bicyclic and polycyclic structures are of significant interest in medicinal chemistry and materials science. For instance, related 3-nitroimidazo[1,2-b]pyridazine (B98374) systems have been synthesized through multi-step sequences involving the cyclization of a suitably substituted pyridazine (B1198779) precursor. mdpi.com A key step in such a synthesis involves the nitration of the heterocyclic core, followed by substitution reactions to build the final fused-ring product. mdpi.com Similarly, the reactive handles on this compound could be exploited to construct fused systems like pyrimidinones (B12756618) and oxazinones, which have been synthesized from other highly functionalized heterocyclic building blocks. researchgate.net
Strategic Intermediate in Medicinal Chemistry and Drug Discovery Programs
As a versatile building block, this compound is a key intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.comlookchem.com It is specifically noted for its use in the preparation of anticoccidial agents, which are used to treat parasitic diseases. chemicalbook.comlookchem.comchemicalbook.com More broadly, it serves as an important intermediate in the development of new drugs. xsu.comjubilantingrevia.com Its molecular framework is a component in the synthesis of new antibacterial and antiviral drugs. xsu.com Furthermore, by modifying its structure, it can be used to synthesize potential new antimalarial and anticancer drugs, contributing to the development of molecules with targeted therapeutic activity. xsu.com The compound's utility is recognized in the pharmaceutical industry, where it is used in research and development programs. lookchem.com
Applications in the Synthesis of Advanced Organic Materials, Functional Dyes, and Organic Catalysts
Beyond pharmaceuticals, this compound is an important raw material for creating a range of specialty chemicals. xsu.com Its reactive nature is harnessed to synthesize organic materials that possess specific, tailored functions. xsu.com It also serves as a precursor in the development of functional dyes and electronic intermediates. xsu.comlookchem.com The potential for derivatization allows for the fine-tuning of electronic and photophysical properties, which is a key aspect of dye chemistry. Moreover, the compound is a building block in the synthesis of novel organic catalysts, where the pyridine ring can act as a ligand for a metal center or as part of the catalyst's structural backbone. xsu.com
Development of Novel Polycyclic and Spirocyclic Compounds
The development of complex, three-dimensional molecular architectures is a continuing goal in organic synthesis. Highly functionalized heterocyclic compounds are valuable starting points for constructing novel polycyclic and spirocyclic systems. For example, complex spiro compounds such as 6′-chloro-1′,1′-dioxospiro[4H-benzo[d] xsu.comchemicalbook.comambeed.comoxadiazocine-4,3′(2′H)- chemicalbook.comlookchem.comchemicalbook.combenzodithiazine]-2,6(1H,5H)dione derivatives have been synthesized through cycloaddition reactions of related heterocyclic intermediates. researchgate.net The synthesis of these intricate molecules demonstrates that with the appropriate reaction sequences, it is possible to build spirocyclic systems that fuse different heterocyclic rings at a single, shared carbon atom. researchgate.net The multiple reaction sites on this compound provide the potential for its use in similar synthetic strategies to access new and unexplored polycyclic and spirocyclic scaffolds.
Table 2: Summary of Synthetic Applications
| Compound Class | Example/Application Area | Relevant Section(s) |
|---|---|---|
| Pyridine Derivatives | Synthesis of analogs like cyano-pyridines via functional group interconversion. | 4.1 |
| Annulated Heterocycles | Precursors for imidazo[1,2-b]pyridazines and other fused systems. | 4.2 |
| Medicinal Agents | Intermediate for anticoccidial, antibacterial, antiviral, antimalarial, and anticancer drugs. | 4.3 |
| Advanced Materials | Building block for functional dyes, electronic intermediates, and organic catalysts. | 4.4 |
| Complex Architectures | Potential starting material for novel polycyclic and spirocyclic compounds. | 4.5 |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl 6-chloro-5-cyano-2-methylnicotinate |
| 3-nitroimidazo[1,2-b]pyridazine |
| 6′-chloro-1′,1′-dioxospiro[4H-benzo[d] xsu.comchemicalbook.comambeed.comoxadiazocine-4,3′(2′H)- chemicalbook.comlookchem.comchemicalbook.combenzodithiazine]-2,6(1H,5H)dione |
| 2-Chloro-6-methyl-5-nitropyridine |
| 5-chloro-2-nitrobenzoic acid |
| Tolvaptan |
| 3-bromo-2-chloro-4-methyl-5-nitropyridine |
| 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum of Methyl 6-chloro-2-methyl-5-nitronicotinate, specific signals are anticipated that correspond to the different types of protons in the molecule. The aromatic region is expected to show a singlet for the proton at the C4 position of the pyridine (B92270) ring, likely in the range of 8.5-9.0 ppm, due to the deshielding effects of the adjacent nitro and carboxyl groups. The methyl group at the C2 position would appear as a sharp singlet further upfield, typically around 2.6-2.8 ppm. The methyl ester protons are also expected to produce a singlet, generally observed around 3.9-4.1 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H4 | 8.7 | s |
| 2-CH₃ | 2.7 | s |
| OCH₃ | 4.0 | s |
Note: Predicted values are based on the analysis of similar substituted pyridine structures.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the seven unique carbon atoms. The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 164-166 ppm. The aromatic carbons of the pyridine ring would have chemical shifts determined by their substituents. The carbon bearing the nitro group (C5) and the chloro group (C6) would be significantly affected, with predicted shifts around 145-155 ppm. The carbon attached to the methyl group (C2) and the unsubstituted C4 would also have characteristic shifts. The methyl carbons from the C2-methyl and the ester group would appear at higher field.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 165.0 |
| C6 | 152.0 |
| C2 | 150.0 |
| C5 | 148.0 |
| C3 | 130.0 |
| C4 | 125.0 |
| OCH₃ | 53.0 |
| 2-CH₃ | 24.0 |
Note: Predicted values are based on the analysis of similar substituted pyridine structures.
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are crucial.
Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC) would be used to correlate the proton signals with their directly attached carbon atoms. For instance, it would confirm the connection between the C4-H proton signal and the C4 carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC) is instrumental in identifying longer-range (2-3 bond) correlations. Key HMBC correlations would be expected between the methyl protons (2-CH₃) and the C2 and C3 carbons, and between the ester methyl protons (OCH₃) and the carbonyl carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which helps in confirming the spatial proximity of different groups, further solidifying the structural assignment.
Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
HRMS provides a highly accurate determination of the molecular mass of a compound, which allows for the calculation of its elemental composition. For this compound (C₈H₇ClN₂O₄), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 231.0172 |
| [M+Na]⁺ | 253.0001 |
Note: These values are calculated based on the molecular formula C₈H₇ClN₂O₄ and the isotopic masses of the constituent atoms.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. The resulting mass spectrum would be expected to show a prominent molecular ion peak (or pseudomolecular ion peaks such as [M+H]⁺ or [M+Na]⁺). Analysis of the fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for this molecule might include the loss of the methoxy (B1213986) group (-OCH₃), the nitro group (-NO₂), or cleavage of the ester functionality.
Chromatographic Methods for Compound Identification and Purity Assessment
Chromatographic techniques are fundamental for assessing the purity of this compound, a critical parameter in chemical synthesis and research. These methods separate the target compound from unreacted starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. thermofisher.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.net This involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases.
The compound is dissolved in a suitable solvent and injected into the HPLC system. A mobile phase, often a mixture of methanol (B129727) or acetonitrile (B52724) and water, carries the sample through the column. researchgate.net The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. helixchrom.com A UV detector is commonly used to monitor the column effluent, as the aromatic and nitro functionalities in the molecule absorb UV light. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all observed peaks in the chromatogram.
Table 2: Typical HPLC Conditions for Purity Analysis
| Parameter | Value / Description |
| Stationary Phase | RP-18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |
| Mobile Phase | Methanol:Water (e.g., 70:30 v/v), pH adjusted with an acid like formic or phosphoric acid if needed. researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV detector set at a wavelength such as 238 nm, which is effective for related nitropyridine compounds. researchgate.net |
| Retention Time | Dependent on exact conditions, but designed to provide good resolution from potential impurities. |
| Quantification | Peak area percentage at the detection wavelength. |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. For the analysis of this compound, converting an HPLC method to UPLC can offer substantial benefits, particularly for resolving closely related impurities. The higher efficiency of UPLC columns allows for more detailed purity profiling in a fraction of the time required for a traditional HPLC run. sielc.com The mobile phases and detection methods are generally analogous to those used in HPLC.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a chemical reaction, identifying compounds, and determining the purity of a substance. A TLC plate, typically a sheet of glass or aluminum coated with a thin layer of adsorbent like silica (B1680970) gel, serves as the stationary phase.
A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase or eluent). As the eluent ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. This differential migration separates the components. The resulting spots are visualized, often under UV light, and their retention factor (Rf) values are calculated to aid in identification. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.
Table 3: Representative TLC System
| Parameter | Value / Description |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | A mixture of non-polar and polar solvents, e.g., Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV lamp (254 nm) for quenching of fluorescence |
| Rf Value | Calculated as (Distance traveled by spot) / (Distance traveled by solvent front) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The IR spectrum is a plot of absorbance (or transmittance) versus frequency (or wavenumber, cm⁻¹), where absorption peaks correspond to the characteristic vibrational frequencies of the functional groups.
For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key structural features: the C=O of the ester, the N-O stretches of the nitro group, C-Cl vibrations, and various C-H and C=C/C=N bonds within the aromatic ring.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
| C=O (Ester) | 1720 - 1740 | Stretching |
| NO₂ (Nitro Group) | 1500 - 1570 and 1300 - 1370 | Asymmetric & Symmetric Stretching |
| C-O (Ester) | 1100 - 1300 | Stretching |
| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Ring Stretching |
| C-H (Aromatic & Methyl) | 2850 - 3100 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's conjugated system and chromophores.
The structure of this compound contains a substituted pyridine ring, which is a chromophore, along with a nitro group and an ester group that act as auxochromes, modifying the absorption characteristics. The presence of the conjugated π-system and the electron-withdrawing nitro group would be expected to give rise to distinct absorption bands in the UV region. The λmax value can be used as a diagnostic tool and is also essential for setting the detection wavelength in HPLC analysis. For example, nitrendipine, a related compound with a nitropyridine core, is detected at 238 nm. researchgate.net
Advanced Research and Future Directions
Exploration of Asymmetric Synthesis and Chiral Derivatization
While the parent molecule, Methyl 6-chloro-2-methyl-5-nitronicotinate, is achiral, the introduction of chirality through derivatization is a significant area of research for creating new chemical entities with specific biological activities. The development of asymmetric methods is crucial for accessing single enantiomers, which often exhibit distinct pharmacological profiles.
Future research directions include:
Asymmetric Hydrogenation: The nitro group represents a key functional handle for introducing chirality. Catalytic asymmetric hydrogenation of the nitro group to an amino group, followed by further derivatization, could provide access to chiral amines. This strategy is analogous to the asymmetric hydrogenation of other prochiral substrates catalyzed by transition metal complexes mdpi.com.
Chiral Catalysis: The application of chiral catalysts in reactions involving the pyridine (B92270) ring or its substituents is a promising approach. For instance, asymmetric reactions at the carbon alpha to the ester group or stereoselective additions to the pyridine ring could be explored.
Enzymatic Reductions: The use of enzymes, such as imine reductases, for the stereoselective reduction of prochiral intermediates has proven effective in the synthesis of chiral heterocycles like (S)-nornicotine mdpi.com. Similar biocatalytic approaches could be developed for derivatives of this compound.
Aza-Prins Reaction: Complex chiral scaffolds can be constructed using methods like the Aza-Prins reaction, which has been successfully used in the asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan from chiral starting materials researchgate.net. This highlights the potential for using complex, stereocontrolled cyclizations to build intricate molecular architectures from derivatives of the target compound.
Development of Greener Synthetic Pathways and Sustainable Methodologies
The chemical industry's shift towards sustainability has spurred the development of greener synthetic routes for producing complex molecules. For this compound, this involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Key areas for sustainable development include:
Catalytic Processes: Moving away from stoichiometric reagents, particularly in chlorination and nitration steps, is a primary goal. The development of efficient catalytic systems can reduce waste and improve atom economy.
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis.
Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to conventional batch heating. sci-hub.se Microwave irradiation, for example, has been used to accelerate pyridine synthesis interchim.fr.
Renewable Feedstocks: Long-term research may focus on deriving key synthetic precursors from renewable biomass instead of petrochemical sources. The synthesis of nicotinic acid, for example, can start from commodity chemicals like 3-picoline, which is generated from simple precursors like formaldehyde (B43269) and ammonia (B1221849) beilstein-journals.org.
Computational Chemistry and Molecular Modeling for Predicting Reactivity and Designing Novel Analogs
Computational tools are becoming indispensable in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds before their synthesis. For this compound, these methods offer powerful insights.
Predicting Reactivity and Stability: Density Functional Theory (DFT) calculations can be used to determine key properties. For instance, studies on nitropyridines have used DFT to estimate the C-NO2 bond dissociation energy (BDE), a key parameter in understanding thermal stability, with values calculated in the range of 210-259 kJ mol⁻¹ researchgate.net. The heat of formation and aromatic stability of various nitropyridine derivatives have also been successfully calculated using DFT methods researchgate.net. These computational approaches can predict the most likely sites for nucleophilic or electrophilic attack on the this compound scaffold.
Designing Novel Analogs: Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be used to design new analogs with improved biological activity or desired physical properties. For example, computational docking studies can predict the binding affinity of derivatives to a biological target, guiding the synthesis of more potent compounds tandfonline.com. The electrophilicity index, calculated from HOMO-LUMO energies, can also be used to predict potential biological activity researchgate.net.
Understanding Molecular Properties: Calculations can provide data on dipole moment, polarizability, and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions and predicting solubility and crystal packing tandfonline.com.
Table 1: Predicted Computational Data for Nitropyridine Analogs This table presents representative data from computational studies on related nitropyridine compounds to illustrate the types of information that can be generated for this compound.
| Property | Method | Predicted Value/Finding | Relevance to Target Compound | Reference |
|---|---|---|---|---|
| C-NO2 Bond Dissociation Energy | DFT | 210-259 kJ mol⁻¹ | Predicts thermal stability and potential decomposition pathways. | researchgate.net |
| Heat of Formation | DFT (Isodesmic reactions) | Trends can be reliably predicted | Provides data on thermodynamic stability. | researchgate.net |
| HOMO-LUMO Energy Gap | DFT/B3LYP | Illustrates kinetic stability and chemical reactivity. | A smaller gap suggests higher reactivity. | tandfonline.com |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich and electron-poor regions. | Predicts sites for nucleophilic and electrophilic attack. | tandfonline.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing. These technologies offer enhanced safety, reproducibility, and scalability, making them highly suitable for the synthesis of functionalized heterocycles like this compound.
Flow Chemistry: Performing reactions in continuous flow reactors offers significant advantages. sci-hub.se The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully adapted to a flow system, demonstrating high yields and scalability. interchim.fr For the synthesis of the target compound, nitration and other potentially hazardous reactions can be performed more safely in flow, with precise control over temperature and reaction time, minimizing the accumulation of unstable intermediates. acs.org
Automated Synthesis: Fully automated platforms, such as SRI Biosciences' SynFini™, leverage artificial intelligence and robotics to accelerate the entire discovery cycle, from route design to final molecule production. youtube.com Such systems can rapidly screen various reaction conditions to find the optimal pathway for synthesizing this compound and its derivatives. synplechem.comchemistryworld.com This "vending machine" approach to chemistry allows for the on-demand synthesis of compound libraries for biological screening. synplechem.com
Discovery of Undiscovered Reactivity Modes and Novel Transformations
Research into the reactivity of the this compound scaffold is uncovering novel transformations that go beyond simple substitutions, opening up new pathways for molecular diversification.
Ring Transformations: The electron-deficient nature of the nitropyridine ring makes it susceptible to ring-opening and rearrangement reactions. Studies have shown that 5-nitropyrimidines can be converted into 3-nitropyridine (B142982) derivatives through reactions with enamines or amidines. acs.orgacs.org Similarly, dinitropyridones can undergo three-component ring transformations with ketones and ammonia to afford functionalized nitropyridines. nih.gov These "scrap and build" strategies could potentially be applied to transform the core of this compound into new heterocyclic systems.
Vicarious Nucleophilic Substitution (VNS): VNS is a powerful method for C-H functionalization of electron-deficient aromatic rings. Electrophilic nitropyridines have been shown to react with carbanions to achieve C-H alkylation, where a nucleophile attacks a carbon atom bearing a hydrogen, followed by the elimination of a leaving group from the nucleophile. acs.org This could allow for the direct introduction of alkyl or other substituents onto the pyridine ring of the target molecule at positions not easily accessed by other means.
Cycloaddition Reactions: The electron-withdrawing nitro group activates the pyridine ring, enabling it to participate as a 2π-component in cycloaddition reactions. For example, nitropyridines can undergo 1,3-dipolar cycloadditions with azomethine ylides to form condensed pyrroline (B1223166) systems. mdpi.com This reactivity opens the door to constructing complex, fused heterocyclic structures from the relatively simple this compound starting material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
